tert-Butyl 5-iodo-2-methylbenzylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-iodo-2-methylbenzylcarbamate is an organic compound that features a tert-butyl group, an iodine atom, and a benzylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-iodo-2-methylbenzylcarbamate typically involves the protection of an amino group with a tert-butyl carbamate (Boc) group. The iodination of the aromatic ring is achieved using iodine or iodinating agents under specific conditions. The general synthetic route can be summarized as follows:
Protection of the amino group: The amino group is protected using tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Iodination: The protected compound is then subjected to iodination using iodine or other iodinating agents like N-iodosuccinimide (NIS) in the presence of a catalyst or under specific conditions to introduce the iodine atom at the desired position on the aromatic ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound efficiently and consistently.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 5-iodo-2-methylbenzylcarbamate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Deprotection: The tert-butyl carbamate group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base or catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) can be applied.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzylcarbamates, while oxidation or reduction reactions can lead to different oxidation states or reduced forms of the compound.
Scientific Research Applications
tert-Butyl 5-iodo-2-methylbenzylcarbamate has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Material Science: It may be utilized in the preparation of advanced materials with specific properties.
Biological Studies: The compound can be used in biochemical assays and studies to investigate its effects on biological systems.
Mechanism of Action
The mechanism of action of tert-Butyl 5-iodo-2-methylbenzylcarbamate involves its interaction with specific molecular targets and pathways. The presence of the iodine atom and the tert-butyl carbamate group can influence its reactivity and binding affinity to various biological molecules. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-bromo-2-methylbenzylcarbamate
- tert-Butyl 5-chloro-2-methylbenzylcarbamate
- tert-Butyl 5-fluoro-2-methylbenzylcarbamate
Uniqueness
tert-Butyl 5-iodo-2-methylbenzylcarbamate is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromine, chlorine, or fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
tert-butyl N-[(5-iodo-2-methylphenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18INO2/c1-9-5-6-11(14)7-10(9)8-15-12(16)17-13(2,3)4/h5-7H,8H2,1-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHVYOVCGTUDPAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.